molecular formula C18H23NO4 B150351 Lycorenine CAS No. 477-19-0

Lycorenine

Cat. No.: B150351
CAS No.: 477-19-0
M. Wt: 317.4 g/mol
InChI Key: VHYYSQODIQWPDO-PILAGYSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lycorenine is an alkaloid compound derived from the plant Lycoris radiata, commonly known as the red spider lily. This compound is part of the Amaryllidaceae family of alkaloids, which are known for their diverse biological activities. This compound has garnered interest due to its potential pharmacological effects, including anti-hypertensive and anti-inflammatory properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lycorenine involves several steps, starting from simpler organic molecules. One common synthetic route begins with the formation of a lycorine-type progenitor, followed by a biomimetic ring-switch to produce this compound. This process is fully diastereoselective and involves the use of specific catalysts and reaction conditions to ensure the correct stereochemistry .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the rhizomes of Lycoris radiata. The extraction process uses solvents such as chloroform, dichloromethane, and ethyl acetate. The extracted compound is then purified through various chromatographic techniques to achieve a high level of purity .

Chemical Reactions Analysis

Types of Reactions: Lycorenine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, each with potentially different biological activities and pharmacological effects .

Scientific Research Applications

Comparison with Similar Compounds

Lycorenine is part of a group of alkaloids that includes lycorine, galanthamine, and crinine. These compounds share similar structural features but differ in their biological activities:

This compound is unique in its strong anti-hypertensive effects and its ability to modify vagal activity, which distinguishes it from other related alkaloids .

Properties

IUPAC Name

(5aR,7S,11bS,11cS)-9,10-dimethoxy-1-methyl-3,5,5a,7,11b,11c-hexahydro-2H-isochromeno[3,4-g]indol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-19-7-6-10-4-5-13-16(17(10)19)11-8-14(21-2)15(22-3)9-12(11)18(20)23-13/h4,8-9,13,16-18,20H,5-7H2,1-3H3/t13-,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYYSQODIQWPDO-PILAGYSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4C(O3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC[C@@H]3[C@H]([C@@H]21)C4=CC(=C(C=C4[C@H](O3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963901
Record name 9,10-Dimethoxy-1-methyllycorenan-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-19-0
Record name (5aR,7S,11bS,11cS)-1,2,3,5,5a,7,11b,11c-Octahydro-9,10-dimethoxy-1-methyl[2]benzopyrano[3,4-g]indol-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lycorenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dimethoxy-1-methyllycorenan-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lycorenine
Reactant of Route 2
Lycorenine
Reactant of Route 3
Lycorenine
Reactant of Route 4
Lycorenine
Reactant of Route 5
Lycorenine
Reactant of Route 6
Lycorenine
Customer
Q & A

Q1: What is the primary mechanism of lycorenine's vasodepressor action?

A1: this compound's blood pressure-lowering effect is primarily attributed to its alpha-adrenergic blocking activity, coupled with its ability to reduce spontaneous sympathetic nerve activity. [] Additionally, it has been observed to induce bradycardia by influencing vagal activity. []

Q2: Does this compound exhibit tachyphylaxis, and if so, what is the underlying mechanism?

A2: Yes, this compound demonstrates tachyphylaxis, meaning its effect diminishes with repeated administrations. This phenomenon is linked to the sustained alpha-adrenergic blocking activity of this compound even after the initial vasodepressor effect subsides. [] The persistence of this blocking action contributes to the development of tachyphylaxis.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C18H21O5N and a molecular weight of 331.37 g/mol.

Q4: Which spectroscopic techniques are helpful in identifying and characterizing this compound?

A4: NMR spectroscopy, particularly 2D NMR techniques, is invaluable for the complete structural assignment of this compound. [] Additionally, GC/MS [] and infrared spectroscopy [] can aid in identifying and characterizing this alkaloid.

Q5: Have computational methods been employed in this compound research?

A5: Yes, in silico studies, specifically molecular docking and molecular dynamics simulations, have been utilized to investigate the potential of this compound and related Amaryllidaceae alkaloids as inhibitors of SARS-CoV-2 main protease (Mpro) and the host receptor TMPRSS2. [] These computational approaches provide insights into potential binding affinities and interactions.

Q6: How does the structure of this compound relate to its vasodepressor activity?

A6: While specific structural modifications and their impact on vasodepressor activity are not extensively discussed in the provided research, it has been noted that the development of tachyphylaxis is linked to the persistence of this compound's alpha-adrenergic blocking action. [] This suggests that structural features responsible for this blocking activity are crucial for its vasodepressor effect. Further research focusing on specific structural modifications is needed to establish a comprehensive SAR profile for this compound's vasodepressor activity.

Q7: Are there any studies on modifying this compound's structure to enhance its antimalarial activity?

A7: Yes, there have been investigations into creating semisynthetic derivatives of this compound to improve its antimalarial properties. [] The specific structural modifications and their impact on activity would be detailed in the referenced study.

Q8: What were some early observations regarding the biological activity of this compound?

A8: Early research highlighted this compound's vasodepressor effects in rats. [] Studies also explored its potential hypotensive effects in different animal models, including dogs. []

Q9: How has the understanding of this compound's biosynthesis evolved?

A9: Early research utilizing tracer experiments shed light on the stereochemistry involved in the biosynthesis of this compound and related alkaloids like haemanthidine. [] These studies provided crucial information on the incorporation of precursors like protocatechualdehyde and the stereospecific hydrogen removal during the formation of this compound. Further research focused on the conversion of norpluviine to this compound, revealing the specific hydrogen atom lost during this transformation. []

Q10: How does this compound research bridge different scientific disciplines?

A10: this compound research inherently integrates various scientific disciplines. The initial isolation and structural characterization of this compound from natural sources like Lycoris radiata involve techniques from natural product chemistry, phytochemistry, and analytical chemistry, employing methods like chromatography and spectroscopy. [, , , ] Subsequent investigations into its pharmacological activities necessitate collaboration with pharmacology, biochemistry, and potentially toxicology. [, , ] Furthermore, the exploration of this compound's therapeutic potential, such as its antiviral activity against SARS-CoV-2, requires expertise in virology and medicinal chemistry. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.